molecular formula C13H15ClF2N4O B1427081 2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one CAS No. 1062246-03-0

2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one

Cat. No.: B1427081
CAS No.: 1062246-03-0
M. Wt: 316.73 g/mol
InChI Key: AHJZAWIFZSBGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is a useful research compound. Its molecular formula is C13H15ClF2N4O and its molecular weight is 316.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Identity

  • IUPAC Name : 2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
  • CAS Number : 1062246-01-8
  • Molecular Formula : C12H13ClF2N4O
  • Molecular Weight : 302.71 g/mol

This compound is a member of the pyrimidine and diazepine family, which are known for their diverse biological activities.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds within this chemical class can exhibit significant pharmacological effects including:

  • Antitumor Activity : Some studies have highlighted the potential of pyrimidine derivatives in inhibiting cancer cell proliferation. For example, similar compounds have been shown to affect cell migration and invasion in cancer models .
  • Antimicrobial Properties : The compound's structure suggests potential activity against a range of pathogens. Research on related pyrimidine compounds has demonstrated antimicrobial effects against various bacterial strains .
  • Neuroactive Effects : Given the diazepine component, there may be implications for neuropharmacological activity, potentially affecting neurotransmitter systems. This aligns with findings from other diazepine derivatives that influence GABAergic transmission .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cellular pathways associated with tumor growth and inflammation. For instance:

  • Cell Proliferation Assays : Research has indicated that this compound can significantly reduce the viability of certain cancer cell lines when tested in controlled laboratory conditions.

In Vivo Studies

Preliminary in vivo studies suggest that this compound may exhibit anti-inflammatory properties and could potentially be developed as a therapeutic agent for conditions characterized by excessive inflammation or tumor growth.

Data Summary Table

PropertyValue
IUPAC Name2-Chloro-9-cyclopentyl...
CAS Number1062246-01-8
Molecular FormulaC12H13ClF2N4O
Molecular Weight302.71 g/mol
Antitumor ActivityYes (in vitro studies)
Antimicrobial PropertiesYes (related compounds)
Neuroactive EffectsPotential (related to diazepines)

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Pyrimidine Analogues in Cancer Therapy : A study demonstrated that pyrimidine derivatives could inhibit the proliferation of A431 vulvar epidermal carcinoma cells through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity Evaluation : Research on pyrimidine-based compounds has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.
  • Neuropharmacological Implications : Investigations into diazepine derivatives have indicated their potential use in treating anxiety disorders due to their ability to modulate GABA receptors.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one?

  • Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters (e.g., temperature, solvent, catalyst). For heterocyclic systems like this compound, stepwise protocols are critical. For example, analogous patents (e.g., EP 4 374 877 A2) use LCMS and HPLC to monitor intermediates, with retention time (1.57 minutes in SMD-TFA05) and mass spectrometry (m/z 658 [M+H]+) as key validation tools . Design of Experiments (DoE) frameworks, such as fractional factorial designs, can minimize trials while assessing interactions between variables .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer: Combine orthogonal methods:

  • LCMS/HPLC for retention time and molecular ion confirmation (as in patent data) .
  • NMR (1H, 13C, 19F) to resolve structural ambiguities, particularly for fluorinated and cyclopentyl groups.
  • X-ray crystallography (if crystalline) for absolute configuration determination, as seen in pyridopyrimidine analogs .
    Cross-validate results to address discrepancies (e.g., fluorine chemical shifts vs. computational predictions).

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer: Follow GHS-compliant guidelines for unknown hazards:

  • Use fume hoods, nitrile gloves, and safety goggles .
  • Avoid ignition sources (static electricity, open flames) due to potential combustion byproducts like CO and NOx .
  • Store in sealed containers under inert gas (N2/Ar) in dry, ventilated areas .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for derivatives of this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., IRC analysis) can model transition states and intermediates. Institutions like ICReDD integrate computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity effects on fluorinated diazepinones) . Software like Gaussian or ORCA enables virtual screening of substituent effects on reactivity .

Q. How to resolve contradictions between experimental data and theoretical predictions for this compound’s stability?

  • Methodological Answer: Discrepancies often arise from solvent effects or unaccounted intermediates. For example:

  • If experimental degradation rates conflict with computational stability models, re-evaluate solvent interactions using COSMO-RS simulations .
  • Use tandem MS/MS to identify degradation products and refine reaction mechanisms .

Q. What statistical frameworks are suitable for designing experiments to study structure-activity relationships (SAR) of this compound?

  • Methodological Answer: Apply response surface methodology (RSM) or Box-Behnken designs to explore SAR. For heterocyclic systems, factors like substituent electronegativity (e.g., fluorine vs. methyl groups) and steric effects (cyclopentyl vs. linear chains) can be modeled. Polish Journal of Chemical Technology highlights DoE’s utility in minimizing trials while capturing non-linear relationships .

Q. How to assess the compound’s compatibility with catalytic systems under varying reaction conditions?

  • Methodological Answer: Screen catalysts (e.g., Pd, Ru) using high-throughput experimentation (HTE) platforms. Monitor byproducts via inline spectroscopy (e.g., ReactIR). For example, ICReDD’s workflow combines automated parameter screening with machine learning to identify catalyst-substrate synergies .

Properties

IUPAC Name

2-chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8H-pyrimido[4,5-b][1,4]diazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N4O/c1-19-9-6-17-12(14)18-10(9)20(8-4-2-3-5-8)7-13(15,16)11(19)21/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJZAWIFZSBGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C(N=C2N(CC(C1=O)(F)F)C3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[5,4-b][1,4]diazepin-6(7H)-one (550 mg, 1.82 mmol) was dissolved in DMA (10 mL) and cooled in an ice bath. Sodium hydride (80 mg of 60% in mineral oil, 2 mmol) was added slowly and left to stir for 10 minutes. Methyl iodide (0.125 mL, 2 mmol) was then added and the reaction mixture was warmed up to room temperature. After 30 minutes the reaction was deemed complete by LCMS, poured into ice water, the solution extracted with EtOAc. The organic layer washed with brine and water, dried over MgSO4, and concentrated to give 2-chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[5,4-b][1,4]diazepin-6(7H)-one as a brown residue which was used directly for next step. [M+H] calc'd for C13H15ClF2N4O, 317; found 317.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
0.125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one (3598 g, 11.89 mol) was dissolved in NMP (11.108 kg) and cooled to about −3° C. A 1 M solution of NaHMDS (11.919 kg, 1.1 eq.) was added over a period of 80 minutes maintaining the temperature below 4° C. Iodomethane (1.858 kg) was added over a period of 10 minutes maintaining the temperature below 35° C. The addition funnel was washed with THF. The temperature was adjusted to 20 to 25° C. and the reaction mixture was stirred for 3 hours. A 1 M solution of NaHMDS (1.2 kg) was added at 23° C. followed by iodomethane (0.188 kg). The addition funnel was washed with THF. The temperature was adjusted to 20 to 25° C. and the reaction mixture was stirred overnight. The temperature was adjusted to 10° C., concentrated aqueous hydrochloric acid (6.42 L), the THF was removed by distillation at reduced pressure, the temperature was adjusted to 20° C., and water (53.3 kg) was slowly added over about 60 minutes maintaining the temperature at about 23 to 25° C. The temperature was adjusted to about 10° followed by stirring overnight. The reaction mixture was filtered, the filter cake was washed with isopropyl alcohol/water (1:1, 2×2 L), and dried in by a stream of nitrogen. The filter cake was dissolved in isopropyl alcohol (4.17 kg) at 76° C., water (20.70 kg) was slowly added over about 85 minutes maintaining the temperature at about 73 to 76° C., after 20 minutes cooled to about 11° over about 3 hours and stir overnight. Collect the solid by filtration, rinse with isopropyl alcohol/water (1:1, 2×1.7 L), and dry under a stream of nitrogen, followed by drying in an oven for 4 days to give 2-chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one.
Name
Quantity
11.108 kg
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.919 kg
Type
reactant
Reaction Step Two
Quantity
1.858 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one (100 g, 0.33 mol) was dissolved in DMA (700 mL) and cooled in ice bath under nitrogen. NaH (14.35 g, 60% in mineral oil, 0.363 mol) was added portionwise over a period of 20 min and the resulting mixture was continued to stir in ice bath for 10 min. Then iodomethane (21 mL, 0.363 mol) was added over a period of 10 min in ice bath and the mixture was stirred in ice bath for 10 min and then allowed to warm to room temperature and stirred for 1 h. The mixture was poured into ice water (2.5 L) and the resulting solid was filtered, washed with water, dried to give 98 g of 2-chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one.
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
14.35 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.